1-Butanol, 4-(ethenyloxy)-

Description

Nomenclature and Chemical Identity

Synonyms and Common Names:This chemical is also known by several other names, which are frequently used in commercial and research contexts. These include:

4-vinyloxy-1-butanol smolecule.com

1,4-butanediol (B3395766) vinyl ether smolecule.com

4-hydroxybutyl vinyl ether (HBVE) sielc.com

4-(Ethenyloxy)butan-1-ol sielc.com

1,4-Butanediol monovinyl ether nih.gov

Molecular Weight:The molecular weight of 1-Butanol (B46404), 4-(ethenyloxy)- is 116.16 g/mol .benchchem.comepa.govThis value is calculated from the atomic weights of its constituent atoms.

Chemical Identity of 1-Butanol, 4-(ethenyloxy)-

| Identifier | Value |

| IUPAC Name | 4-ethenoxybutan-1-ol nih.gov |

| CAS Registry Number | 17832-28-9 aaronchem.comaablocks.com |

| Molecular Formula | C₆H₁₂O₂ aaronchem.comaablocks.comepa.gov |

| Molecular Weight | 116.16 g/mol epa.gov |

Structural Features and Functional Groups

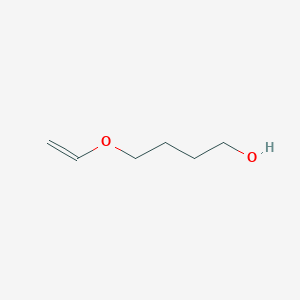

1-Butanol, 4-(ethenyloxy)- is a bifunctional organic molecule, meaning it possesses two distinct functional groups that determine its chemical properties and reactivity. Its structure consists of a four-carbon butanol backbone.

The key functional groups are:

Hydroxyl Group (-OH): Located at one end of the butanol chain, this primary alcohol group is a site for reactions such as esterification and etherification. contaminantdb.ca

Vinyl Ether Group (-O-CH=CH₂): Attached to the other end of the butanol chain via an ether linkage, the vinyl group is characterized by a carbon-carbon double bond. This group is electron-rich and highly reactive, making it susceptible to polymerization and other addition reactions. chemicalbook.com

The presence of both a hydroxyl and a vinyl ether group in the same molecule allows it to act as a versatile monomer and a cross-linking agent in the synthesis of various polymers.

Linear Carbon Chain

The backbone of 1-Butanol, 4-(ethenyloxy)- consists of a four-carbon linear chain, which provides a flexible spacer between the two functional groups. This structural characteristic influences the physical properties of the molecule, such as its boiling point and viscosity.

Hydroxyl Group (OH)

Located at one end of the butanol chain is a primary hydroxyl (-OH) group. This functional group is polar and capable of participating in hydrogen bonding, which influences the compound's solubility. ontosight.ai Furthermore, the hydroxyl group can undergo various chemical reactions, such as esterification or oxidation, making it a site for further chemical modification. zhishangchemical.com

Vinyl Ether Functionality (CH₂=CHO-)

At the opposite end of the molecule is a vinyl ether group. The presence of the double bond in the vinyl group makes this part of the molecule particularly reactive. ontosight.ai This functionality is susceptible to polymerization, especially cationic polymerization, and can also participate in cycloaddition reactions. ontosight.ai

Unique Reactivity Profile

The dual functionality of having both a hydroxyl group and a vinyl ether group gives 1-Butanol, 4-(ethenyloxy)- a unique and versatile reactivity profile. This bifunctionality allows it to act as a bridge between different types of chemical moieties or to form polymers with specific properties. The two functional groups can react independently, allowing for a wide range of chemical transformations.

Research Significance and Academic Relevance

The distinct structural characteristics of 1-Butanol, 4-(ethenyloxy)- make it a compound of considerable interest in the field of chemical research, particularly in polymer science and synthetic chemistry.

Monomer and Precursor in Scientific Research

1-Butanol, 4-(ethenyloxy)- is primarily utilized as a monomer in polymerization reactions. smolecule.com Its reactive vinyl ether group facilitates its incorporation into various polymer backbones. smolecule.com It is a key building block for the synthesis of specialty polymers, including fluorinated polymers when copolymerized with monomers like chlorotrifluoroethene or 1,1,2,2-tetrafluoroethene. ontosight.aiontosight.ai These polymers often exhibit desirable properties such as chemical resistance and thermal stability. ontosight.aiontosight.ai Additionally, it serves as a precursor for creating hydrogels, which have been explored for applications in biomedical research.

Versatility in Chemical Transformations

The versatility of 1-Butanol, 4-(ethenyloxy)- is evident in its ability to undergo a variety of chemical transformations. The hydroxyl group can be functionalized to introduce different chemical properties, while the vinyl ether group provides a handle for polymerization or other addition reactions. This allows for the synthesis of complex molecules and materials with tailored structures and functions, making it a valuable tool for researchers in organic and materials chemistry. zhishangchemical.com For instance, it is used as an intermediate in the synthesis of other organic compounds and as a cross-linking agent to create polymer networks.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethenoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31244-41-4 | |

| Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044854 | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17832-28-9 | |

| Record name | 4-Hydroxybutyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(vinyloxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Butanol, 4 Ethenyloxy

Foundational Synthesis Approaches for Vinyl Ethers and Ethers

The preparation of ethers can be broadly categorized into several key methodologies, each with distinct mechanisms, advantages, and limitations. These foundational approaches are crucial for understanding the synthesis of more complex ethers like 1-Butanol (B46404), 4-(ethenyloxy)-.

Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orglscollege.ac.in The reaction involves the nucleophilic displacement of a halide ion or another suitable leaving group from an organohalide by an alkoxide ion. byjus.com

The mechanism proceeds via a bimolecular nucleophilic substitution (S_N2) pathway. wikipedia.orglscollege.ac.in An alkoxide (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile. khanacademy.orglibretexts.org This nucleophile then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the ether and a salt as a byproduct. wikipedia.org

For the S_N2 reaction to be efficient, the alkylating agent should be a primary alkyl halide. lscollege.ac.inbyjus.com Secondary alkyl halides can also be used, but they may lead to competing elimination reactions. lscollege.ac.in Tertiary alkyl halides are generally unsuitable as they predominantly yield alkenes through elimination due to steric hindrance. lscollege.ac.in The alkoxide itself can be primary, secondary, or even tertiary. lscollege.ac.inbyjus.com The reaction is typically conducted at temperatures between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. lscollege.ac.in

Table 1: Williamson Ether Synthesis Examples

| Alkoxide | Alkyl Halide | Product |

| Sodium ethoxide | Chloroethane | Diethyl ether wikipedia.org |

| Sodium alkoxide | Primary alkyl halide | General ether |

| Alkoxide | Alkyl tosylate | General ether lscollege.ac.in |

Acid-Catalyzed Dehydration of Alcohols for Ether Formation

The acid-catalyzed dehydration of alcohols is a common method, particularly for the industrial production of symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org For instance, heating ethanol (B145695) in the presence of an acid catalyst, like sulfuric acid, at around 130-140 °C produces diethyl ether. masterorganicchemistry.com

The reaction mechanism involves three main steps: masterorganicchemistry.commychemblog.com

Protonation: An alcohol molecule is protonated by the acid catalyst, converting the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.commychemblog.com

Nucleophilic Attack: A second alcohol molecule acts as a nucleophile and attacks the protonated alcohol in an S_N2 reaction, displacing a water molecule and forming a protonated ether (an oxonium ion). libretexts.orgmychemblog.com

Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the oxonium ion to yield the final ether product. masterorganicchemistry.com

This method is most effective for producing symmetrical ethers from unbranched primary alcohols. mychemblog.combyjus.com The use of secondary and tertiary alcohols is less practical as they tend to undergo E1 elimination to form alkenes as the major product. libretexts.orgbyjus.com Furthermore, attempting to synthesize unsymmetrical ethers from a mixture of two different alcohols typically results in a mixture of three different ether products, making separation difficult. libretexts.org

Alkoxymercuration-Demercuration of Alkenes

The alkoxymercuration-demercuration reaction provides a reliable pathway for synthesizing ethers from alkenes, following Markovnikov's rule of addition and notably avoiding carbocation rearrangements. ucalgary.calibretexts.org This two-step process is analogous to the oxymercuration-demercuration used for alcohol synthesis. byjus.com

The reaction sequence is as follows:

Alkoxymercuration: An alkene is treated with an alcohol in the presence of a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) [(CF₃CO₂)₂Hg]. libretexts.orgmychemblog.com The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. ucalgary.cabyjus.com The alcohol then acts as a nucleophile, attacking the more substituted carbon of this intermediate to open the ring. libretexts.orgbyjus.com

Demercuration: The resulting organomercury intermediate is then reduced, typically using sodium borohydride (B1222165) (NaBH₄) in a basic solution. mychemblog.combyjus.com This step replaces the mercury-containing group with a hydrogen atom, yielding the final ether product. ucalgary.ca

This method is highly regioselective, with the alkoxy group (-OR) from the alcohol adding to the more substituted carbon of the alkene double bond. libretexts.orgmasterorganicchemistry.com A key advantage is the stabilization of the intermediate by the mercurinium ion bridge, which prevents the carbocation rearrangements that can plague acid-catalyzed addition reactions. libretexts.orgbyjus.com However, a significant drawback is the toxicity of the mercury-containing reagents required for the reaction. mychemblog.comucalgary.ca

Table 2: Alkoxymercuration-Demercuration Reaction Summary

| Step | Reagents | Intermediate/Product | Key Feature |

| 1. Alkoxymercuration | Alkene, Alcohol, Hg(OAc)₂ | Organomercury intermediate | Markovnikov addition, no rearrangements libretexts.orgbyjus.com |

| 2. Demercuration | NaBH₄ | Ether | Replacement of Hg with H ucalgary.ca |

Reaction of Acetylene (B1199291) or Calcium Carbide with Alcohols for Vinyl Ether Synthesis

The synthesis of vinyl ethers is commonly achieved through the vinylation of alcohols, a reaction pioneered by Walter Reppe. This process involves the direct addition of an alcohol to acetylene (C₂H₂) in the presence of a catalyst. google.com The reaction is typically performed under pressure and at elevated temperatures. google.com

A more recent and often safer variation of this method utilizes calcium carbide (CaC₂) as a solid, stable source of acetylene, which is generated in situ. mdpi.com This approach avoids the need to handle gaseous acetylene directly and allows for the use of stoichiometric amounts of the acetylene source, making the process more economical and reducing waste. mdpi.com The reaction is generally carried out in the presence of a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

This methodology is versatile and can be applied to a wide range of alcohols to produce the corresponding vinyl ethers in high yields. mdpi.com For example, reactions using calcium carbide with various alcohols, thiols, and nitrogen compounds have been shown to produce the respective vinyl derivatives efficiently. mdpi.com

Specific Synthetic Routes for 1-Butanol, 4-(ethenyloxy)-

The synthesis of 1-Butanol, 4-(ethenyloxy)- (4-hydroxybutyl vinyl ether) involves the selective vinylation of one of the two hydroxyl groups in 1,4-butanediol (B3395766).

Reaction of Vinylating Agent with 4-Hydroxybutanol

The most direct synthesis of 1-Butanol, 4-(ethenyloxy)- involves the reaction of 4-hydroxybutanol (1,4-butanediol) with a vinylating agent. Following the principles of vinyl ether synthesis, acetylene or a precursor like calcium carbide can be used as the vinylating agent.

The reaction proceeds by the nucleophilic attack of one of the hydroxyl groups of 1,4-butanediol on the acetylene triple bond, catalyzed by a base. To favor the formation of the mono-vinylated product, the reaction conditions, such as the stoichiometry of the reactants, can be controlled. Using an excess of 1,4-butanediol relative to the vinylating agent would statistically favor the formation of 1-Butanol, 4-(ethenyloxy)- over the divinylated ether.

The general procedure, adapted from the vinylation of other alcohols, would involve reacting 1,4-butanediol with acetylene or calcium carbide in a superbasic medium (e.g., KOH or potassium tert-butoxide in DMSO) at elevated temperatures. mdpi.comgoogle.com The resulting product, 1-Butanol, 4-(ethenyloxy)-, is a bifunctional monomer essential for creating specialized polymers and hydrogels. ontosight.ai

Emerging and Catalytic Synthesis Strategies

Beyond classical approaches, new strategies are emerging that offer improved efficiency, selectivity, and sustainability for the synthesis of ethers, including vinyl ethers like 1-Butanol, 4-(ethenyloxy)-. These include transition metal-free routes, novel catalytic systems, and electrosynthesis.

Transition Metal-Free Synthesis of Ethers

While many modern ether syntheses rely on transition metal catalysts, several effective transition metal-free methods have been developed. researchgate.netacs.org The traditional industrial synthesis of 1-Butanol, 4-(ethenyloxy)- itself, reacting 1,4-butanediol with acetylene using a strong base like potassium hydroxide, is a metal-mediated (but not transition-metal catalyzed) process. ontosight.aigoogle.com Innovations on this method include the use of dimethyl sulfoxide (DMSO) as a solvent, which can improve the yield of 4-hydroxybutyl vinyl ether from 72% to 81% by facilitating the reaction between gaseous acetylene and the liquid diol. google.com

Other general transition-metal-free etherification strategies that could be applied include the coupling of aliphatic alcohols with unsymmetric diaryliodonium salts. ontosight.aicore.ac.ukacs.org These methods provide a sustainable route to alkyl-aryl ethers and could be adapted for specific ether linkages. ontosight.ai

Catalytic Approaches to Vinyl Ether Formation

Modern catalytic methods provide powerful alternatives for the synthesis of vinyl ethers. Current time information in Bangalore, IN. A highly versatile method utilizes an iridium complex, [IrCl(cod)]2, to catalyze the reaction between alcohols and vinyl acetate to produce the corresponding vinyl ethers in high yields. nih.gov This method is notable for its applicability to a wide range of alcohols, including primary, secondary, and tertiary ones. nih.gov

Palladium-catalyzed reactions, such as Heck-type cross-couplings, have also been developed for the modification and synthesis of vinyl ethers. rsc.orgwikipedia.org These methods can regioselectively form α- and β-arylated vinyl ethers under mild conditions and with high atom economy, avoiding the need for a large excess of starting materials. rsc.orgwikipedia.org The regioselectivity is controlled by factors such as the specific palladium catalyst, ligands, and additives used. rsc.org While often applied to simpler vinyl ethers, these catalytic systems represent a powerful tool for creating more complex and substituted vinyl ether structures. rsc.org

Table 2: Iridium-Catalyzed Vinyl Ether Synthesis from Alcohols and Vinyl Acetate (Data sourced from reference nih.gov)

| Alcohol Substrate | Catalyst System | Base | Yield of Vinyl Ether |

|---|---|---|---|

| 1-Adamantanol | [IrCl(cod)]₂ | Na₂CO₃ | 91% |

| Phenol | [IrCl(cod)]₂ | Na₂CO₃ | 98% |

| Cyclohexanol | [IrCl(cod)]₂ | Na₂CO₃ | 85% |

| 1-Octanol | [IrCl(cod)]₂ | Na₂CO₃ | 96% |

Electrosynthesis Routes

Electrosynthesis is emerging as a powerful and sustainable strategy for forming chemical bonds, including the C-O bond in ethers. organic-chemistry.org These methods can generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents or sacrificial oxidants. researchgate.netorganic-chemistry.org

A novel electrochemical approach for the synthesis of sterically hindered ethers involves the generation of reactive carbocations from readily available alcohols. researchgate.netorganic-chemistry.org This "eEtherification" protocol uses mild electrolytic conditions to generate carbocations that are subsequently captured by alcohol nucleophiles to form the desired ether. researchgate.netorganic-chemistry.org This technique is cost-effective, practical, and has a broad scope. researchgate.net

Another related method, building on the Hofer-Moest reaction, leverages the electrochemical oxidation of inexpensive carboxylic acids to generate high-energy carbocations. tcichemicals.com These intermediates can then be trapped by an alcohol to produce ethers that are otherwise very difficult to access, a significant improvement over the limitations of the classic Williamson ether synthesis, especially for hindered molecules. rsc.orgtcichemicals.com These electrochemical routes represent a significant step forward in creating valuable ether compounds with high efficiency and reduced environmental impact. rsc.org

Mechanistic Studies and Reaction Pathways of 1 Butanol, 4 Ethenyloxy

Reactivity of the Vinyl Ether Group

The vinyl ether functionality is the primary site of reactivity in 1-Butanol (B46404), 4-(ethenyloxy)-, rendering it a versatile monomer in polymer synthesis. nsf.gov This electron-rich double bond readily undergoes reactions with electrophiles, leading to the formation of various polymeric structures and functionalized molecules. acs.org

The carbon-carbon double bond of the vinyl ether group in 1-Butanol, 4-(ethenyloxy)- is susceptible to various addition reactions.

Hydration: In the presence of aqueous acid, vinyl ethers undergo rapid hydrolysis. smartstartinstitute.comsci-hub.se This reaction proceeds with complete regioselectivity, as the electron-donating alkoxy group stabilizes the intermediate carbocation. smartstartinstitute.com The initial product is a hemiacetal, which is generally unstable in acidic conditions and readily cleaves to form an aldehyde (acetaldehyde) and the corresponding alcohol (1,4-butanediol in this case). smartstartinstitute.comresearchgate.net The acid-catalyzed hydration of vinyl ethers is significantly faster than that of simple alkenes. smartstartinstitute.com A proposed mechanism involves the initial protonation of the double bond to form a carbocation, which is then attacked by water. cdnsciencepub.com In some cases, enzymatic hydrolysis can also occur, proceeding through a similar hemiacetal intermediate. researchgate.net

Table 1: Addition Reactions of the Vinyl Ether Group

| Reaction | Reagents | Product(s) | Key Features |

|---|---|---|---|

| Hydrogenation | H₂/Pd/C | 1-Butanol, 4-ethoxy- | Selective reduction of the C=C bond. mdpi.com |

| Hydration | H₃O⁺ | Acetaldehyde + 1,4-Butanediol (B3395766) | Rapid, regioselective reaction via a hemiacetal intermediate. smartstartinstitute.com |

The high reactivity of the vinyl ether group makes 1-Butanol, 4-(ethenyloxy)- a valuable monomer for polymerization, particularly through cationic mechanisms. nsf.govrsc.orgconnectchemicals.com Cationic polymerization is highly selective for monomers with electron-donating substituents, such as the alkoxy group in vinyl ethers, which can stabilize the propagating carbocationic species. acs.org

Cationic polymerization is a chain reaction that involves initiation, propagation, and termination steps.

Initiation: The process begins with the generation of a carbocation from the monomer. This is typically achieved by an initiator system, which can be a combination of a protic acid or a Lewis acid. acs.orgnih.gov For instance, an initiating system can involve an alcohol in the presence of a Lewis acid like B(C₆F₅)₃ and diethyl ether (Et₂O). nih.govresearchgate.net The initiation of cationic polymerization of vinyl ethers can also be achieved using photocatalysts, which allows for temporal control of the reaction using light. acs.orgsemanticscholar.org

Propagation: Once the initial carbocation is formed, it adds to another monomer molecule in a process called propagation. This addition regenerates the carbocation at the end of the growing polymer chain, allowing for the sequential addition of more monomer units. acs.org The stability of the propagating oxocarbenium ion is a key factor in the polymerization of vinyl ethers. Living cationic polymerization, where termination and chain transfer reactions are minimized, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

Table 2: Key Steps in Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-

| Step | Description |

|---|---|

| Initiation | Generation of a carbocation from the monomer using an initiator system (e.g., Lewis acid). acs.org |

| Propagation | Sequential addition of monomer units to the growing carbocationic chain end. acs.org |

| Termination/Chain Transfer | Reactions that stop the growth of a polymer chain, which can be controlled in living polymerization. nih.gov |

The choice of initiator and co-initiator is crucial in controlling the cationic polymerization of vinyl ethers. Systems like cumyl alcohol (CumOH) in combination with tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and diethyl ether (Et₂O) have been effectively used to initiate the aqueous cationic polymerization of various vinyl ethers. nih.govresearchgate.netresearchgate.netdntb.gov.ua In this system, B(C₆F₅)₃ acts as a powerful Lewis acid, and its complex with diethyl ether can promote the polymerization. nih.govresearchgate.net The polymerization rate in such aqueous systems has been observed to decrease at lower temperatures, which is a significant difference from traditional cationic polymerization. nih.govresearchgate.net The polymerization is believed to occur at the monomer/water interface. nih.govresearchgate.net

The tacticity, or stereochemistry, of the polymer chain significantly influences the material properties of the resulting polymer. nsf.govunc.edu Achieving stereocontrol in the cationic polymerization of vinyl ethers has been a significant challenge. acs.org Recent approaches have focused on using chiral counterions to mediate the facial addition of the monomer to the propagating chain end. acs.orgnsf.gov This catalyst-controlled approach allows for the synthesis of isotactic poly(vinyl ether)s with high stereoregularity. nsf.gov Chiral titanium complexes derived from tartaric acid have also been shown to be effective catalysts for the stereoselective cationic polymerization of vinyl ethers, producing highly isotactic polymers. rsc.org The interaction between the chiral catalyst and the monomer's side chain can lead to "match/mismatch" effects, influencing the stereoregularity of the polymer. rsc.org

The bifunctional nature of 1-Butanol, 4-(ethenyloxy)-, with both a polymerizable vinyl ether group and a reactive hydroxyl group, makes it a valuable cross-linking agent. google.com After polymerization through the vinyl ether moiety, the pendant hydroxyl groups can undergo further reactions to form a cross-linked network. connectchemicals.com For example, these hydroxyl groups can react with polyisocyanates or melamine (B1676169) resins. connectchemicals.com In copolymerization with monomers like maleic anhydride, the hydroxyl group of 1-Butanol, 4-(ethenyloxy)- can participate in ring-opening of the anhydride, leading to cross-linking and the formation of a gel. tandfonline.com This cross-linking enhances the mechanical properties of the resulting polymers. nsf.gov

Organic Transformations (e.g., in Fine Chemical and Pharmaceutical Synthesis)

While primarily recognized for its role in polymer chemistry, 1-butanol, 4-(ethenyloxy)- serves as a versatile intermediate in the synthesis of fine chemicals and has potential applications in the pharmaceutical industry. ontosight.ai Its dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable building block.

The vinyl ether moiety is susceptible to electrophilic addition and cycloaddition reactions, while the hydroxyl group can undergo a variety of transformations common to alcohols. nih.gov For instance, the hydroxyl group can be a handle for introducing other functional groups or for linking the molecule to a solid support for use in solid-phase synthesis. nih.gov In pharmaceutical synthesis, derivatives of this compound could be explored for creating new chemical entities, where the vinyl ether could act as a masked aldehyde or be incorporated into a larger heterocyclic framework. The synthesis of γ-pyrones, which are valuable precursors in natural product synthesis, can be achieved through reactions involving vinyl ethers like butyl vinyl ether. orgsyn.orgorgsyn.org Although direct examples in pharmaceutical synthesis are not extensively documented, its role as an intermediate for producing other chemicals suggests its potential in this area. ontosight.ai

Reactivity of the Hydroxyl Group

The primary hydroxyl group in 1-butanol, 4-(ethenyloxy)- is a key site for chemical modification, enabling its use in a wide array of synthetic applications.

The hydroxyl group can be readily functionalized using standard organic chemistry methodologies. nih.gov These reactions allow for the introduction of various functional groups, thereby altering the molecule's physical and chemical properties.

Table 1: Examples of Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) or acyl chloride, base (e.g., pyridine) | Ester |

| Etherification | Alkyl halide, strong base (e.g., NaH) (Williamson ether synthesis) | Ether |

| Urethane (B1682113) Formation | Isocyanate (R-NCO) | Carbamate (Urethane) |

| Silylation | Silyl (B83357) halide (e.g., R₃SiCl), base (e.g., imidazole) | Silyl ether |

The selective functionalization of the hydroxyl group is crucial, especially when subsequent reactions involving the vinyl ether are planned. The formation of silyl ethers, for example, can serve as a protective strategy for the hydroxyl group during reactions targeting the vinyl ether moiety. nih.gov

The hydroxyl group of 1-butanol, 4-(ethenyloxy)- plays a significant role in polymerization and cross-linking processes, particularly in the formation of polyurethane and fluoropolymer coatings. ontosight.aid-nb.info In the synthesis of polyurethanes, the hydroxyl group reacts with isocyanate groups to form urethane linkages. d-nb.info This reaction is fundamental to the production of a wide range of polymeric materials. d-nb.info

Furthermore, 1-butanol, 4-(ethenyloxy)- is used in the synthesis of fluoropolymers. ontosight.ai It can be polymerized with monomers like chlorotrifluoroethene and ethoxyethene to create complex polymers used in coatings. d-nb.infohabitablefuture.orghabitablefuture.orgnih.govchemicalbook.com In some applications, the hydroxyl group can be further reacted to introduce other functionalities or to act as a cross-linking site. For instance, it can be reacted with butanedioic acid to form a hydrogen butanedioate derivative, which can then be incorporated into a polymer structure. habitablefuture.orgchemicalbook.comepa.gov The ability of the hydroxyl group to participate in these reactions allows for the creation of cross-linked polymer networks, which enhances the mechanical and thermal properties of the final material. smolecule.comrsc.org

Intermolecular and Intramolecular Reactions

The presence of both a vinyl ether and a hydroxyl group within the same molecule allows for unique intermolecular and intramolecular reactions.

The Claisen rearrangement is a powerful smolecule.comsmolecule.com-sigmatropic rearrangement that occurs in allyl vinyl ethers, leading to the formation of γ,δ-unsaturated carbonyl compounds. organic-chemistry.orgredalyc.org While 1-butanol, 4-(ethenyloxy)- is a saturated butyl vinyl ether, it can be a precursor to an allyl vinyl ether through functionalization of its hydroxyl group with an allyl moiety. The resulting allyl (4-(ethenyloxy)butyl) ether could then potentially undergo a Claisen rearrangement.

The general mechanism proceeds through a concerted, six-membered cyclic transition state, often in a chair-like conformation, which accounts for the high stereoselectivity of the reaction. organic-chemistry.orgredalyc.orglibretexts.org The reaction is typically thermally induced, though Lewis acids can catalyze the rearrangement under milder conditions. researchgate.net This rearrangement is a valuable tool in organic synthesis for carbon-carbon bond formation and has been utilized in the synthesis of natural products. redalyc.orgbolivianchemistryjournal.org

Table 2: General Scheme of a Claisen Rearrangement

| Starting Material | Transition State | Product |

| Allyl vinyl ether | Cyclic six-membered | γ,δ-Unsaturated carbonyl compound |

The vinyl ether functionality in 1-butanol, 4-(ethenyloxy)- can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition reaction. redalyc.org This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. The electron-rich nature of the vinyl ether makes it a good reaction partner for electron-poor dienes.

The Diels-Alder reaction is highly stereospecific and is a powerful method for constructing cyclic systems with controlled stereochemistry. academie-sciences.fracademie-sciences.fr The reaction can be influenced by various factors, including the nature of the diene and dienophile, solvent, and the use of catalysts. academie-sciences.fracademie-sciences.fr While specific examples involving 1-butanol, 4-(ethenyloxy)- as the dienophile in Diels-Alder reactions are not extensively detailed in the provided search results, the reactivity of vinyl ethers in such cycloadditions is a well-established principle in organic chemistry. orgsyn.org The resulting cycloadducts can serve as intermediates for the synthesis of more complex molecules.

Etherification Reactions

The presence of a primary hydroxyl group allows 1-Butanol, 4-(ethenyloxy)- (also known as 4-hydroxybutyl vinyl ether, HBVE) to readily undergo etherification reactions. These reactions are crucial for synthesizing a range of derivatives where the hydroxyl group is converted into an ether linkage, while preserving the reactive vinyl ether moiety for subsequent polymerization or modification.

One of the primary methods for the etherification of 1-Butanol, 4-(ethenyloxy)- is the Williamson ether synthesis . This reaction involves the deprotonation of the terminal hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide (or another substrate with a good leaving group) in an SN2 reaction. masterorganicchemistry.comyoutube.com For instance, the reaction of 4-(vinyloxy)butan-1-ol with methanesulfonyl chloride is a key step in producing monomers for functional polymers. rsc.org The general mechanism involves the formation of an alkoxide from the alcohol, which then displaces a halide or another leaving group. masterorganicchemistry.com

Another significant etherification pathway is transetherification . This reaction is particularly relevant for vinyl ethers and can be catalyzed by transition metal complexes, such as those involving palladium. academie-sciences.fr In a typical process, 1-Butanol, 4-(ethenyloxy)- would react with another alcohol in the presence of a catalyst, leading to an exchange of the alkoxy group. While studies have focused on the transetherification of ethyl vinyl ether with various alcohols, the principles are applicable to HBVE. academie-sciences.fr

Furthermore, the hydroxyl group of 1-Butanol, 4-(ethenyloxy)- can act as an initiator in ring-opening polymerization of cyclic ethers like ethylene (B1197577) oxide. This process results in the formation of polyether chains appended to the 4-(vinyloxy)butyl group, creating macromonomers used in the synthesis of polycarboxylate superplasticizers. google.comgoogle.com The reaction is typically a base-catalyzed nucleophilic addition of the alcohol to the strained ether ring.

Table 1: Examples of Etherification Reactions Involving 1-Butanol, 4-(ethenyloxy)- and Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-(vinyloxy)butan-1-ol, Methanesulfonyl chloride | Base | 4-(vinyloxy)butyl methanesulfonate | rsc.org |

| Transetherification (analogue) | Ethyl vinyl ether, Various alcohols | Palladium (II) acetate (B1210297), 1,10-phenanthroline | Functionalized Vinyl Ethers | academie-sciences.fr |

| Polyetherification | 4-hydroxybutyl vinyl ether, Ethylene oxide | Phosphazene catalyst | Polyoxyethylene ether macromonomer | google.com |

Addition-Elimination Reactions

The vinyl ether group of 1-Butanol, 4-(ethenyloxy)- is characterized by an electron-rich double bond due to the adjacent oxygen atom, making it susceptible to electrophilic addition reactions. Many of these proceed via an addition-elimination mechanism, most notably in acid-catalyzed hydrolysis.

Acid-catalyzed hydrolysis represents a classic addition-elimination pathway for vinyl ethers. Under acidic conditions (e.g., pH <3), the reaction is initiated by the protonation of the vinyl group's β-carbon. This is the rate-limiting step and leads to the formation of a resonance-stabilized carbocation intermediate (an oxocarbenium ion). nih.gov A water molecule then acts as a nucleophile, adding to the carbocation. Subsequent deprotonation and tautomerization of the resulting hemiacetal yield 1,4-butanediol and acetaldehyde. researchgate.net

Another important reaction is the acid-catalyzed self-polyaddition . In this process, the hydroxyl group of one monomer molecule adds across the activated vinyl ether group of another. This reaction is used to synthesize polyacetals. amanote.comresearchgate.net The mechanism involves protonation of the vinyl ether, followed by nucleophilic attack by the hydroxyl group of another monomer unit, forming a dimer with a new acetal (B89532) linkage and a terminal hydroxyl group that can continue to propagate the chain.

Table 2: Mechanistic Details of Key Addition-Elimination Reactions

| Reaction | Key Step | Intermediate | Products | Ref. |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Rate-limiting C-protonation of the vinyl group | Resonance-stabilized oxocarbenium ion | 1,4-Butanediol, Acetaldehyde | nih.gov |

| Self-Polyaddition | Intermolecular addition of -OH to a protonated vinyl ether | Dimeric (and higher) acetal species | Polyacetal | amanote.comresearchgate.net |

Olefination of Carbonyl Compounds

The term "olefination of carbonyl compounds" typically refers to reactions that convert a carbonyl group (C=O) into an alkene (C=C). While 1-Butanol, 4-(ethenyloxy)- contains a vinyl group, its direct use as a reagent to olefinate other carbonyl compounds is not a standard or widely reported transformation. Instead, the literature describes olefination reactions as a primary method for the synthesis of vinyl ethers themselves. researchgate.net

For example, the Wittig reaction or its variants can be used to produce vinyl ethers from esters, although this is less common than with aldehydes and ketones due to the lower electrophilicity of the ester carbonyl. researchgate.net This would involve the reaction of an ester with a phosphorus ylide.

Methods like the Takai olefination are used to convert aldehydes into vinyl iodides, which can be precursors to other vinyl compounds. beilstein-journals.org More modern approaches to olefination involve biocatalysis or visible-light photoredox catalysis, which can olefinate aldehydes with α-diazoesters or alkyl halides, respectively. nih.govnih.gov

In the context of 1-Butanol, 4-(ethenyloxy)-, a related transformation involves the oxidation of its hydroxyl group to form an aldehyde. This resulting aldehyde, 4-(vinyloxy)butanal, could then participate in standard olefination reactions. zhishangchemical.com However, this is a reaction of a derivative, not of the title compound directly.

Therefore, while olefination is a critical process in organic chemistry, its primary relevance to 1-Butanol, 4-(ethenyloxy)- lies in the synthesis of vinyl ethers rather than its use as an olefination agent.

Table 3: Relevant Olefination Reactions in the Context of Vinyl Ethers

| Olefination Method | Carbonyl Source | Olefinating Agent | Relevance to Vinyl Ethers | Ref. |

|---|---|---|---|---|

| Wittig-type Reaction | Esters | Phosphorus ylides | A synthetic route to vinyl ethers. | researchgate.net |

| Takai Olefination | Aldehydes | Haloform-CrCl₂ system | Produces vinyl halides, which are related vinyl compounds. | beilstein-journals.org |

| Biocatalytic Olefination | Aldehydes | α-diazoesters | General method for C=C bond formation. | nih.gov |

| Swern Oxidation + Olefination | 4-hydroxybutyl vinyl ether (as precursor) | Oxalyl chloride/DMSO, then olefination reagent | A potential route to modify the compound for subsequent olefination. | zhishangchemical.com |

Advanced Characterization Techniques in Research

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of 1-Butanol (B46404), 4-(ethenyloxy)-. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms (protons). The spectrum for 1-Butanol, 4-(ethenyloxy)- is characterized by distinct signals corresponding to the vinyl, butyl chain, and hydroxyl protons. The vinyl group (CH₂=CHO-) gives rise to a characteristic set of signals in the downfield region. The proton on the carbon double-bonded to the oxygen (=CHO-) typically appears as a doublet of doublets around 6.4 ppm. The terminal vinyl protons (=CH₂) show two distinct signals, a doublet of doublets around 4.2 ppm and another around 4.0 ppm, due to their different geometric relationships (cis and trans) with the other vinyl proton. The protons on the butyl chain appear as multiplets in the upfield region, while the hydroxyl (-OH) proton signal is a broad singlet whose chemical shift can vary depending on solvent and concentration. libretexts.orgthermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. docbrown.info For 1-Butanol, 4-(ethenyloxy)-, six distinct signals are expected, corresponding to the two vinyl carbons and the four carbons of the butanol chain. The carbons of the vinyl group are the most deshielded, with the =CHO- carbon appearing around 151-152 ppm and the terminal =CH₂ carbon at approximately 86-87 ppm. The carbon atom of the butanol chain attached to the ether oxygen (-O-CH₂-) is found around 67-68 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) appears at approximately 62-63 ppm. The two central methylene (B1212753) carbons (-CH₂-CH₂-) of the butyl chain have chemical shifts in the 29-30 ppm and 26-27 ppm range. docbrown.infochemicalbook.comresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for 1-Butanol, 4-(ethenyloxy)- Data is based on typical chemical shift values for similar functional groups.

| Atom Type | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Vinyl | =CH-O- | ~6.4 (dd) | ~151.8 |

| Vinyl | H₂C= | ~4.2 (dd), ~4.0 (dd) | ~86.5 |

| Alkyl | -O-CH₂- | ~3.7 (t) | ~67.5 |

| Alkyl | -CH₂-CH₂OH | ~3.6 (t) | ~62.5 |

| Alkyl | -O-CH₂-CH₂- | ~1.7 (m) | ~29.4 |

| Alkyl | -CH₂-CH₂-CH₂OH | ~1.6 (m) | ~26.1 |

| Hydroxyl | -OH | Variable (broad s) | N/A |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov For 1-Butanol, 4-(ethenyloxy)-, the spectrum displays characteristic absorption bands for the hydroxyl, vinyl ether, and alkane functionalities. nih.gov

The most prominent feature is a broad, strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group; its broadness is due to intermolecular hydrogen bonding. libretexts.org The presence of the vinyl group is confirmed by several peaks: a C=C stretching vibration around 1640-1620 cm⁻¹, and =C-H stretching vibrations typically appearing just above 3000 cm⁻¹. The strong C-O-C stretching of the ether linkage results in a significant band in the 1200-1000 cm⁻¹ region. d-nb.info The aliphatic C-H stretching of the butyl chain is observed as sharp peaks in the 3000-2850 cm⁻¹ range. libretexts.orgd-nb.info Techniques like Attenuated Total Reflectance (ATR)-IR allow for the analysis of the neat liquid sample with minimal preparation. nih.govd-nb.info

Table 2: Characteristic IR Absorption Bands for 1-Butanol, 4-(ethenyloxy)- Data sourced from spectral information for the compound and its constituent functional groups. libretexts.orgnih.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3600-3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3100-3010 | =C-H Stretch | Vinyl (C=CH₂) | Medium |

| 2990-2850 | C-H Stretch | Alkyl (-CH₂-) | Strong |

| 1640-1620 | C=C Stretch | Vinyl (C=C) | Medium |

| 1200-1000 | C-O Stretch | Ether (C-O-C) & Alcohol (C-O) | Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components of a mixture. nih.govnih.govepa.gov

For 1-Butanol, 4-(ethenyloxy)-, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (116.16 g/mol ). nih.gov However, this peak may be of low abundance due to the lability of the molecule. The fragmentation pattern is key to its identification. Common fragmentation pathways include the cleavage of the C-O bonds and rearrangements. Expected fragments would arise from the loss of the vinyl group, the butanol side chain, or smaller neutral molecules like formaldehyde (B43269) or acrolein, leading to characteristic daughter ions.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. irb.hr It is particularly sensitive to non-polar bonds. For 1-Butanol, 4-(ethenyloxy)-, the C=C stretching vibration of the vinyl group, typically around 1640-1620 cm⁻¹, would produce a strong and sharp signal in the Raman spectrum. nih.gov The symmetric C-O-C stretch of the ether and the various C-H bending and stretching modes of the alkyl chain also give rise to characteristic Raman shifts. irb.hr FT-Raman spectroscopy is a common technique used for acquiring such data. nih.gov

Chromatographic Techniques

Chromatography is essential for separating 1-Butanol, 4-(ethenyloxy)- from reaction mixtures, starting materials, or byproducts, as well as for determining its purity.

Gas Chromatography (GC) is the premier technique for analyzing the purity of volatile compounds like 1-Butanol, 4-(ethenyloxy)-. nist.govnih.gov In a GC system, the compound is vaporized and travels through a capillary column. The time it takes to exit the column, known as the retention time, is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

By calibrating with a pure standard, GC can be used to quantify the amount of 1-Butanol, 4-(ethenyloxy)- in a sample and detect the presence of impurities. The choice of a suitable capillary column, often one with a polar stationary phase, is critical to achieving good separation from related substances such as 1,4-butanediol (B3395766) or potential oligomers. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a robust method for both qualitative and quantitative analysis. epa.gov

Other Analytical Methods for Polymer Characterization

The comprehensive characterization of polymers derived from 1-Butanol, 4-(ethenyloxy)- is crucial for understanding their structure-property relationships and determining their suitability for various applications. Beyond basic spectroscopic identification, advanced analytical techniques provide in-depth information on thermal behavior and molar mass characteristics, which are critical performance indicators.

Thermal analysis techniques are fundamental in evaluating the operational limits and degradation behavior of polymeric materials. For polymers incorporating 1-Butanol, 4-(ethenyloxy)-, particularly in fluorinated copolymers, thermal stability is a key attribute. ontosight.aiontosight.ai Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal properties of these materials.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical data on the onset of decomposition, the rate of degradation, and the amount of residual char. Research on polymers containing vinyloxy groups has utilized TGA to study thermal degradation, often with a standard heating rate of 10 °C/min up to temperatures as high as 700 °C. koreascience.kr For instance, studies on semi-interpenetrating polymer network (IPN) membranes, which can include vinyl ether derivatives, have demonstrated high thermal stability, with decomposition not commencing until temperatures of 200°C are reached. rsc.org The incorporation of monomers like chlorotrifluoroethene alongside 1-Butanol, 4-(ethenyloxy)- results in fluoropolymers with enhanced thermal stability. ontosight.ai

DSC is used to measure the heat flow associated with thermal transitions in a material. It can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as heats of fusion and reaction. For example, in related polymer systems, DSC has been used to observe the rigidification of a polymer network through an increase in the glass transition temperature, indicating crosslinking. rsc.org The thermal decomposition process, whether endothermic or exothermic, can also be characterized, providing a fuller picture of the material's behavior at elevated temperatures. researchgate.net

The table below summarizes key thermal properties for polymers containing 1-Butanol, 4-(ethenyloxy)- or related structures, as investigated by thermal analysis methods.

Table 1: Thermal Analysis Data for Polymers Incorporating 1-Butanol, 4-(ethenyloxy)- and Related Analogs

| Polymer System | Analytical Technique | Key Findings | Reference |

| Polymers with vinyloxy groups | Thermogravimetric Analyzer (TGA) | Utilized a heating rate of 10 °C/min up to 700 °C for degradation studies. | koreascience.kr |

| Semi-IPN membranes with vinyl ether derivatives | Not specified | Exhibited high thermal stability with a decomposition temperature up to 200°C. | rsc.org |

| Fluoropolymers with 1-Butanol, 4-(ethenyloxy)- | Not specified | Showed enhanced thermal stability. ontosight.ai | ontosight.ai |

| Poly[(vinyloxy)cyclotriphosphazenes] | TGA, DTA, DSC | Undergo a two-step thermal decomposition, starting with an exothermic cross-linking reaction. | researchgate.net |

Molecular Weight Determination

The molecular weight and molecular weight distribution are paramount properties of polymers, as they profoundly influence mechanical strength, melt flow, and other physical characteristics. lcms.cz Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for polymers derived from 1-Butanol, 4-(ethenyloxy)-. lcms.cznasa.gov

GPC/SEC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. lcms.cz The output is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.

For complex copolymers, such as those made from 1-Butanol, 4-(ethenyloxy)-, changes in the molecular weight distribution after exposure to certain environments can indicate degradation or other chemical changes. nasa.gov For example, analysis of a "Coflon" material, a polymer containing 1-Butanol, 4-(ethenyloxy)-, using GPC revealed changes in its molecular weight distribution after aging tests. nasa.gov In other research involving related vinyloxy polymers, a significant reduction in molecular weight was observed and attributed to chain transfer reactions during polymerization. researchgate.net The choice of solvent is critical for accurate GPC analysis; for instance, polar polymers like polyesters may require specialized solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for proper dissolution. lcms.cz

The following table presents findings related to the molecular weight analysis of polymers containing 1-Butanol, 4-(ethenyloxy)- or similar monomers.

Table 2: Molecular Weight Analysis of Polymers Containing 1-Butanol, 4-(ethenyloxy)- and Related Monomers

| Polymer System | Analytical Technique | Key Findings | Reference |

| "Coflon" (Polymer of 1-Butanol, 4-(ethenyloxy)-) | Gel Permeation Chromatography (GPC) | Changes in molecular weight distribution were noted after aging experiments. | nasa.gov |

| Poly[(vinyloxy)cyclotriphosphazenes] | Not specified | A progressive reduction in molecular weight was observed, attributed to chain transfer. | researchgate.net |

| Fluoro-phosphonated copolymer | Not specified | The synthesized polymer had a molar mass of approximately 20,000 g/mol , which resulted in brittle membranes. | rsc.org |

Theoretical and Computational Chemistry of 1 Butanol, 4 Ethenyloxy

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing a good balance between computational cost and accuracy. For a molecule like 1-Butanol (B46404), 4-(ethenyloxy)-, DFT can elucidate reaction mechanisms, calculate the energetics of various transformations, and predict its behavior under photochemical conditions.

DFT studies on analogous vinyl ethers and alcohols have provided a framework for understanding the potential reaction mechanisms involving 1-Butanol, 4-(ethenyloxy)-. The presence of both a nucleophilic hydroxyl group and an electron-rich double bond suggests a rich and varied reactivity.

Theoretical investigations into the reactions of vinyl ethers often explore their behavior in cycloaddition reactions and their interactions with electrophiles. For instance, the vinyl ether moiety can participate in Diels-Alder reactions, acting as the diene or dienophile depending on the reaction partner. DFT calculations can map out the potential energy surfaces for such reactions, identifying the transition states and intermediates, thereby clarifying whether the reaction proceeds via a concerted or stepwise mechanism.

Furthermore, the hydroxyl group can engage in a variety of reactions, including esterification, etherification, and oxidation. DFT can be employed to study the mechanisms of these reactions at a molecular level. For example, in an acid-catalyzed intramolecular cyclization, DFT could model the protonation of the vinyl ether double bond or the hydroxyl oxygen, followed by the nucleophilic attack of the hydroxyl group to form a cyclic ether. The calculated activation barriers for the different pathways would reveal the most likely reaction mechanism.

In the context of atmospheric chemistry, DFT is instrumental in studying the reaction mechanisms with atmospheric oxidants like the hydroxyl radical (•OH). For 1-Butanol, 4-(ethenyloxy)-, reaction with •OH can proceed via two main pathways: addition to the double bond or hydrogen abstraction from the C-H or O-H bonds. DFT calculations on similar molecules have shown that the •OH addition to the vinyl group is often a major pathway.

Illustrative Reaction Pathways Investigated by DFT for Analogous Systems:

| Reaction Type | Reactants | Key Intermediates/Transition States | Products |

| Intramolecular Cyclization | 1-Butanol, 4-(ethenyloxy)- (protonated) | Protonated ether, cyclic carbocation | Substituted tetrahydrofuran |

| •OH Radical Addition | 1-Butanol, 4-(ethenyloxy)- + •OH | Hydroxyalkyl radical | Functionalized diol or ether |

| Hydrogen Abstraction | 1-Butanol, 4-(ethenyloxy)- + •OH | Alkoxy or carbon-centered radical | Water and a radical species of the parent molecule |

A key strength of DFT is its ability to accurately calculate the energetic changes associated with chemical reactions, including reaction enthalpies, activation energies, and the relative stabilities of isomers and conformers. This information is crucial for predicting the feasibility and outcome of chemical processes.

For 1-Butanol, 4-(ethenyloxy)-, DFT calculations could provide valuable data on the energetics of various transformations. For instance, the energy profile for the intramolecular cyclization mentioned earlier would reveal whether the reaction is thermodynamically favorable (exergonic) and what the kinetic barrier is.

Thermochemical data for smaller, related molecules have been determined using high-level DFT methods. For example, studies on vinyl alcohol and methyl vinyl ether have provided accurate enthalpies of formation. nih.govacs.org These data can be used in isodesmic reactions to estimate the enthalpy of formation of 1-Butanol, 4-(ethenyloxy)- with reasonable accuracy.

The bond dissociation energies (BDEs) are another important energetic parameter that can be computed using DFT. The BDEs for the various C-H, O-H, C-O, and C=C bonds in 1-Butanol, 4-(ethenyloxy)- would indicate the most likely sites for radical attack and fragmentation. For instance, the O-H bond is expected to be weaker than the C-H bonds, making it a potential site for hydrogen abstraction. DFT studies on alcohols have shown that the C-H bond alpha to the hydroxyl group is often weakened. researchgate.net

Calculated Energetic Data for Analogous Vinyl Ether and Alcohol Systems:

| Parameter | Molecule | Method | Calculated Value (kcal/mol) |

| Enthalpy of Formation (298 K) | Vinyl Alcohol | B3LYP/6-31G(d,p) & Isodesmic Reactions | -28.9 to -30.0 nih.govacs.org |

| Enthalpy of Formation (298 K) | Methyl Vinyl Ether | B3LYP/6-31G(d,p) & Isodesmic Reactions | -23.9 to -25.6 nih.govacs.org |

| O-H Bond Dissociation Energy | Alcohols (general) | Various DFT | ~104 |

| α-C-H Bond Dissociation Energy | Alcohols (general) | Various DFT | ~95 researchgate.net |

The presence of the vinyl ether chromophore suggests that 1-Butanol, 4-(ethenyloxy)- may undergo photochemical reactions. DFT, particularly time-dependent DFT (TD-DFT), can be used to calculate the electronic excitation energies and oscillator strengths, predicting the UV-Vis absorption spectrum of the molecule.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photophysical and photochemical processes, including fluorescence, phosphorescence, and photodissociation. DFT can be used to explore the potential energy surfaces of the excited states to identify possible photolysis pathways.

For unsaturated alcohols, photodissociation can lead to the cleavage of various bonds. researchgate.net In the case of 1-Butanol, 4-(ethenyloxy)-, potential photodissociation channels could include the cleavage of the O-H bond, the C-O ether bond, or fragmentation of the carbon skeleton. The relative quantum yields of these pathways would depend on the excitation wavelength and the details of the excited state potential energy surfaces.

In the context of atmospheric chemistry, the photolysis of 1-Butanol, 4-(ethenyloxy)- and its subsequent reactions with atmospheric oxidants contribute to the formation of secondary organic aerosols and ozone. DFT calculations can help to elucidate the initial steps of these complex reaction sequences.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a complementary approach to DFT for studying the structure, dynamics, and reactivity of molecules. These methods are particularly useful for exploring the conformational landscape and predicting reactivity based on molecular properties.

Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify the low-energy conformers. For more accurate energy rankings, the geometries of the identified conformers can be optimized using DFT.

A key feature of 1-Butanol, 4-(ethenyloxy)- is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the vinyl ether moiety. This would lead to a cyclic-like conformation being particularly stable. Computational studies on similar alkoxy alcohols have shown that the stability of such intramolecularly hydrogen-bonded structures depends on the length of the carbon chain separating the two functional groups. For a four-carbon spacer, as in 1-Butanol, 4-(ethenyloxy)-, the formation of a seven-membered ring through hydrogen bonding is plausible and would likely represent a low-energy conformation.

Key Dihedral Angles for Conformational Analysis of 1-Butanol, 4-(ethenyloxy)-:

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| H-O-C1-C2 | Orientation of the hydroxyl hydrogen | Anti and gauche conformations |

| O-C1-C2-C3 | Butyl chain conformation | Anti and gauche conformations |

| C2-C3-C4-O | Butyl chain conformation | Anti and gauche conformations |

| C3-C4-O-C= | Orientation of the vinyl ether group | Planar and non-planar arrangements |

Computational methods can be used to predict the reactivity of 1-Butanol, 4-(ethenyloxy)- by calculating various molecular descriptors. Conceptual DFT provides a framework for defining and calculating reactivity indices that quantify the electrophilic and nucleophilic character of a molecule and its different atomic sites. mdpi.comsemanticscholar.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. The HOMO energy is related to the ionization potential and indicates the ability of the molecule to donate electrons (nucleophilicity). The LUMO energy is related to the electron affinity and indicates the ability of the molecule to accept electrons (electrophilicity). For 1-Butanol, 4-(ethenyloxy)-, the HOMO is likely to be localized on the electron-rich vinyl ether double bond, making this the primary site for electrophilic attack.

Local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attack. For example, the Fukui function for electrophilic attack (f-) would likely be largest on the carbon atoms of the double bond, confirming their susceptibility to reaction with electrophiles.

Calculated Reactivity Descriptors for Analogous Systems:

| Descriptor | Definition | Predicted Trend for 1-Butanol, 4-(ethenyloxy)- |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating nucleophilic character of the double bond. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively high, suggesting low electrophilicity. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Expected to be in the range of a marginal to mild electrophile. |

| Nucleophilicity Index (N) | A measure of the propensity to donate charge. | Expected to be significant due to the vinyl ether group. |

| Fukui Functions | Local reactivity descriptor indicating the most reactive sites. | f- highest on C=C; f+ distributed; f0 on various C-H and O-H bonds. |

Applications in Materials Science and Polymer Chemistry

Role as a Monomer and Co-monomer

1-Butanol (B46404), 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), functions as a key monomer for producing a range of polymers. connectchemicals.com The reactivity of its vinyl ether group enables it to be a precursor in the synthesis of diverse polymeric structures.

1-Butanol, 4-(ethenyloxy)- is utilized in the synthesis of poly(vinyl ethers) (PVEs). guidechem.com The polymerization of this monomer can be initiated through cationic, charge transfer, and free radical processes. connectchemicals.com Its vinyl ether functionality is the primary site of reaction, leading to the formation of PVE backbones. smolecule.com These polymerization reactions can be controlled to produce polymers with specific characteristics. guidechem.com For instance, living cationic polymerization techniques have been employed to create well-defined poly(vinyl ether) grafts. researchgate.net

A significant application of 1-Butanol, 4-(ethenyloxy)- is its use as a co-monomer in polymerization with various other monomers to create copolymers with specific desired properties. smolecule.com It is frequently copolymerized with halogenated alkenes, such as chlorotrifluoroethene and 1,1,2,2-tetrafluoroethene, through radical-initiated processes. ontosight.ai This results in the formation of fluorinated polymers. ontosight.ai The incorporation of monomers like (ethenyloxy)cyclohexane and ethoxyethene alongside 1-Butanol, 4-(ethenyloxy)- and chlorotrifluoroethene allows for the synthesis of complex fluoropolymer compositions. ontosight.ainih.gov

Table 1: Examples of Co-monomers Used with 1-Butanol, 4-(ethenyloxy)-

| Co-monomer | Resulting Polymer Type | Reference |

| Chlorotrifluoroethene | Fluorinated Polymer | |

| 1,1,2,2-tetrafluoroethene | Fluoropolymer | ontosight.ai |

| (Ethenyloxy)cyclohexane | Fluoropolymer | ontosight.ai |

| Ethoxyethene | Fluoropolymer | ontosight.aiguidechem.com |

The inclusion of 1-Butanol, 4-(ethenyloxy)- as a monomer or co-monomer provides a strategic method for tailoring the final properties of a polymer. smolecule.com

Thermal Stability and Chemical Resistance : Copolymerization with fluorinated monomers like chlorotrifluoroethene significantly enhances the thermal stability and chemical resistance of the resulting polymer. ontosight.ai The presence of fluorine atoms, contributed by the co-monomer, imparts these desirable characteristics. ontosight.aiontosight.ai

Mechanical Properties : The incorporation of cyclic monomers, such as (ethenyloxy)cyclohexane, into the polymer chain can improve mechanical strength and stiffness. ontosight.ai

Flexibility and Solubility : The addition of co-monomers like ethoxyethene can increase the polymer's flexibility and solubility. ontosight.ai

Functionality : The free hydroxyl group on the 1-Butanol, 4-(ethenyloxy)- unit provides a reactive site for further chemical modifications or for influencing intermolecular interactions, such as hydrogen bonding. ontosight.ai This functionality is also crucial for its use in creating hydrogels for biomedical applications.

Development of Advanced Polymeric Materials

The polymers and copolymers synthesized from 1-Butanol, 4-(ethenyloxy)- are utilized in the development of a variety of advanced materials for specialized applications.

Polymers derived from 1-Butanol, 4-(ethenyloxy)- are employed in the formulation of coatings, adhesives, and sealants. connectchemicals.comguidechem.comontosight.ai As a reactive diluent for UV coatings, it contributes to the curing process. connectchemicals.com In adhesives, it is used for applications such as labels and flexible packaging. connectchemicals.com Copolymers, particularly fluorinated versions, are suitable for creating coatings and linings where chemical resistance and non-stick properties are essential. ontosight.ai The flexibility and fluid resistance of these polymers also make them ideal for use in sealants and gaskets, especially in demanding environments within the aerospace and automotive industries. ontosight.ai

Table 2: Applications in Coatings, Adhesives, and Sealants

| Application | Role of 1-Butanol, 4-(ethenyloxy)- derived polymer | Key Properties | Reference |

| UV Coatings | Reactive Diluent | Curing | connectchemicals.com |

| Adhesives | Monomer for vinyl copolymers | Adhesion | connectchemicals.com |

| Sealants & Gaskets | Co-monomer in fluoropolymers | Flexibility, Fluid Resistance, Thermal Stability | ontosight.ai |

| Chemical Resistant Linings | Co-monomer in fluoropolymers | Chemical Inertness, Non-stick | ontosight.ai |

The unique structure of 1-Butanol, 4-(ethenyloxy)- lends itself to the development of biocompatible materials. Its biocompatibility, in part due to the hydroxyl group, has led to its exploration in biomedical applications. ontosight.ai Specifically, it is investigated for producing hydrogels, which are valuable for drug delivery systems due to their ability to provide controlled release of therapeutic agents. These biocompatible hydrogels also show potential in tissue engineering, where they can act as scaffolds to support cell growth and tissue regeneration.

Hydrogels for Drug Delivery and Tissue Engineering

The bifunctional nature of 1-Butanol, 4-(ethenyloxy)-, featuring both a vinyl ether and a hydroxyl group, makes it a valuable monomer for the synthesis of advanced hydrogels. These hydrogels are being actively investigated for biomedical applications, particularly in drug delivery and tissue engineering. Research has shown its use as a precursor in creating hydrogels from naturally occurring polymers like hyaluronic acid. The resulting hydrogels can encapsulate therapeutic agents, offering a system for their controlled and sustained release, which can improve treatment effectiveness. nih.gov

The biocompatibility of these hydrogels is a key factor, making them suitable for applications within the body. In tissue engineering, these materials can act as scaffolds that support cell growth and promote the regeneration of tissue. smolecule.com The porosity and mechanical properties of the hydrogels can be tailored by adjusting the cross-linking density, which in turn controls the release kinetics of drugs and the environment for cell proliferation. nih.gov

Table 1: Research Findings on Hydrogels from 1-Butanol, 4-(ethenyloxy)-

| Application Area | Research Focus | Key Findings | Source Citation |

| Drug Delivery | Precursor for hyaluronic acid hydrogels | Capable of encapsulating therapeutic agents for controlled release. | |

| Drug Delivery | General hydrogel production | Explored for creating systems to enhance treatment efficacy. | smolecule.com |

| Tissue Engineering | Biocompatible scaffolds | Ability to form hydrogels supports cell growth and tissue regeneration. | smolecule.com |

Cross-linking Agents for Polymer Enhancement (e.g., PMMA)

1-Butanol, 4-(ethenyloxy)- serves as a functional cross-linking agent in polymer chemistry. Its ability to participate in polymerization reactions through its vinyl ether group allows it to be incorporated into polymer networks, thereby enhancing the mechanical properties of the final material. smolecule.com Cross-linking agents create bridges between polymer chains, transforming a collection of individual chains into a more robust, three-dimensional network.

A notable example is its use in modifying poly(methyl methacrylate) (PMMA). The incorporation of cross-linking agents into the PMMA matrix is a common strategy to improve its mechanical characteristics, such as flexural strength, impact strength, and surface hardness. smolecule.comnih.gov By forming these cross-links, the agent reduces the polymer's ability to deform under stress, leading to a more rigid and durable material. nih.gov This makes it valuable in applications where the performance of standard polymers is insufficient.

Radiation-Curable Coatings

1-Butanol, 4-(ethenyloxy)- and its derivatives are utilized in the formulation of radiation-curable coatings, inks, and adhesives. govinfo.govepo.org Radiation curing is a process where high-energy sources, such as ultraviolet (UV) light or electron beams, are used to initiate rapid polymerization, hardening a liquid formulation into a solid coating almost instantaneously. The vinyl ether group in 1-Butanol, 4-(ethenyloxy)- is highly reactive under these conditions.

These materials are valuable as reactive diluents or monomers in such formulations because they can lower the viscosity of the uncured mixture, making it easier to apply, while also becoming an integral part of the final cured coating. epo.org For instance, polymers such as 1-butanol, 4-(ethenyloxy)-polymer with chlorotrifluoroethene, (ethenyloxy)cyclohexane and ethoxyethene are used in specialized fluoropolymer-based coatings. d-nb.info These types of coatings are known for their superior weather resistance and durability. d-nb.info

Post-Polymerization Modifications and Functionalization of Polymers